3-pyr-Cytisine - 948027-43-8

3-pyr-Cytisine

Catalog Number: EVT-254473
CAS Number: 948027-43-8
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(Pyridin-3′-yl)-Cytisine (3-pyr-Cyt) is a synthetic derivative of cytisine, a natural alkaloid found in plants of the Fabaceae family, particularly in the genus Laburnum. [] Cytisine itself is a known partial agonist of nicotinic acetylcholine receptors (nAChRs), specifically targeting those containing the β2 subunit (β2). [] 3-pyr-Cyt demonstrates a similar but more selective partial agonistic profile, with very low efficacy at α4/β2 nAChRs and no agonist effects at other nAChR subtypes typically targeted by cytisine. [] This selectivity makes 3-pyr-Cyt a valuable tool in scientific research, particularly in studying the role of specific nAChR subtypes in various biological processes.

Cytisine

  • Compound Description: Cytisine is a natural alkaloid that acts as a partial agonist at α4/β2 nicotinic acetylcholine receptors (nAChRs) and a full agonist at α3/β4 and α7 nAChRs. It is known to possess antidepressant-like properties in rodent models. Cytisine has a long history of use as a smoking cessation medication, particularly in Eastern Europe. [, , , , ]
  • Relevance: Cytisine serves as the foundational structure for 3-pyr-Cytisine. The addition of a pyridinyl group at the 3-position of the cytisine molecule creates 3-pyr-Cytisine. []

5-Bromo-cytisine (5-Br-Cyt)

  • Relevance: 5-Bromo-cytisine, along with 3-pyr-Cytisine, represents a class of cytisine derivatives explored for their potential antidepressant effects. These derivatives highlight the exploration of structural modifications to cytisine for enhanced therapeutic benefits. []
  • Compound Description: Varenicline is a synthetic nicotinic receptor partial agonist used as a smoking cessation medication. It is often compared to cytisine in terms of efficacy and safety. [, , , , ]

N-Methylcytisine

  • Compound Description: N-Methylcytisine is a derivative of cytisine with a methyl group substituted on the nitrogen atom. While not directly discussed in the provided papers, it is mentioned as a precursor for synthesizing 9-carboxamide derivatives with potential antiviral activity against influenza A virus (IAV). []
  • Relevance: Although N-methylcytisine itself is not directly compared to 3-pyr-Cytisine, the mention of its derivatives (9-carboxamides) highlights the ongoing exploration of cytisine's chemical scaffold for various therapeutic applications, including antiviral research. []

9,11-Dibromocytisine

  • Compound Description: 9,11-Dibromocytisine is another derivative of cytisine, characterized by the addition of two bromine atoms to the pyridone core. It is a precursor for synthesizing derivatives with potent activity against human parainfluenza virus type 3 (HPIV3) and moderate activity against influenza A virus (IAV). []
  • Relevance: Similar to N-methylcytisine, 9,11-dibromocytisine's relevance lies in its use as a starting material for creating antiviral compounds. Its inclusion emphasizes the versatility of the cytisine structure for derivatization and exploration of diverse biological activities. []
Overview

3-pyridin-3′-yl-cytisine, commonly referred to as 3-pyr-Cytisine, is a derivative of cytisine, an alkaloid predominantly found in the seeds of the Laburnum species and other members of the Fabaceae family. This compound exhibits notable pharmacological properties, particularly as a partial agonist at the α4β2 nicotinic acetylcholine receptors. Its potential applications extend to fields such as psychiatry and smoking cessation therapies due to its antidepressant effects and ability to modulate nicotine addiction mechanisms .

Source

Cytisine is primarily extracted from the seeds of Laburnum anagyroides and Laburnum watereri. The synthesis of 3-pyr-Cytisine involves chemical modifications to the cytisine structure, allowing for the introduction of a pyridinyl group, which enhances its biological activity .

Classification

3-pyr-Cytisine is classified as a pyridine alkaloid. It is part of a broader category of compounds that interact with nicotinic acetylcholine receptors, which play critical roles in neurotransmission and various neurological conditions.

Synthesis Analysis

Methods

The synthesis of 3-pyr-Cytisine typically begins with cytisine, which can be derived from natural sources or synthesized through organic chemistry methods. One common synthetic route involves:

  1. Protection of Cytisine: The secondary nitrogen atom in cytisine is protected using N-tert-butoxycarbonyl anhydride (N-t-Boc).
  2. Halogenation: The protected cytisine undergoes halogenation using N-bromosuccinimide to introduce a bromine substituent at the 3-position.
  3. Pyridine Introduction: The brominated intermediate is then reacted with pyridine-3-boronic acid via a Suzuki cross-coupling reaction under microwave irradiation, utilizing palladium catalysts to facilitate the reaction.
  4. Deprotection: Finally, the N-t-Boc protection group is removed using microwave irradiation in water, yielding 3-pyr-Cytisine with high purity (>99%) as confirmed by liquid chromatography/mass spectrometry .

Technical Details

The reactions are conducted under controlled conditions (temperature and pressure) to optimize yield and purity. High-performance liquid chromatography is employed for purification, ensuring that side products are minimized.

Molecular Structure Analysis

Structure

The molecular formula for 3-pyr-Cytisine is C13_{13}H12_{12}N2_{2}O. Its structure includes:

  • A pyridine ring
  • A piperidine-like moiety
  • A hydroxyl group attached to the carbon skeleton

Data

The compound's molecular weight is approximately 216.25 g/mol. The structural configuration allows for specific interactions with nicotinic receptors, influencing its pharmacological activity.

Chemical Reactions Analysis

3-pyr-Cytisine participates in various chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to pyridine N-oxide derivatives.
  2. Reduction: Reduction reactions may involve lithium aluminum hydride or sodium borohydride, producing reduced forms of the pyridine ring.
  3. Substitution Reactions: The compound can undergo nucleophilic substitutions with halogens or amines, leading to diverse derivatives that may exhibit altered biological activities .

These reactions are significant for modifying the compound's properties and exploring its potential derivatives for therapeutic applications.

Mechanism of Action

The mechanism of action for 3-pyr-Cytisine involves its interaction with nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. It acts as a partial agonist, meaning it activates these receptors but does not elicit a full response like nicotine does.

Process

Upon binding to these receptors, 3-pyr-Cytisine induces conformational changes that facilitate ion channel opening, leading to increased neuronal excitability and neurotransmitter release. This modulation can help alleviate withdrawal symptoms in smoking cessation and potentially enhance mood in depressive disorders .

Data

Electrophysiological studies indicate that 3-pyr-Cytisine has lower efficacy compared to full agonists but retains sufficient potency to influence receptor activity positively .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and water; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily with nucleophiles in substitution reactions; oxidation can lead to significant structural changes.

Relevant data from chromatographic analyses suggest optimal conditions for retention and separation during purification processes .

Applications

3-pyr-Cytisine has several scientific applications:

  • Pharmacology: Investigated for its role in smoking cessation therapies due to its ability to mimic nicotine's effects without producing significant addictive properties.
  • Neuroscience Research: Used as a model compound for studying nicotinic receptor interactions and their implications in neurological diseases.
  • Medicinal Chemistry: Serves as a lead compound for developing new antidepressants targeting nicotinic receptors .
Synthesis and Structural Derivatization of 3-pyr-Cytisine

Synthetic Pathways for 3-pyr-Cytisine from Cytisine Precursors

The synthesis of 3-(pyridin-3′-yl)-cytisine (3-pyr-Cytisine) begins with the natural product cytisine, isolated from Laburnum anagyroides seeds. The process involves strategic functionalization at the C3 position of the cytisine core, which is inherently challenging due to the molecule’s compact, bicyclic structure and the presence of multiple functional groups. Initial steps require protection of the secondary amine (–NH–) in cytisine using N-tert-butoxycarbonyl (N-tBoc) anhydride. This protection is essential to prevent undesired side reactions during subsequent electrophilic substitution [3] [6].

Following protection, electrophilic bromination is performed using N-bromosuccinimide (NBS) under controlled conditions. This reaction yields a mixture of regioisomers: 3-bromocytisine, 5-bromocytisine, and 3,5-dibromocytisine. Separation via silica gel chromatography isolates 3-bromocytisine as the key precursor for Suzuki coupling. The regioselectivity of bromination is attributed to the electron density distribution within cytisine’s pyridone ring, with the C3 position proving more reactive toward electrophilic attack [3] [6]. The N-tBoc protecting group is retained until the final deprotection step post-coupling, ensuring the integrity of the heterocyclic scaffold [3].

Microwave-Assisted Suzuki Cross-Coupling for 3-Substitution

The introduction of the pyridin-3-yl group at C3 employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromocytisine and pyridine-3-boronic acid. This transformation is significantly enhanced under microwave irradiation, which accelerates the reaction rate while improving yield and purity compared to conventional thermal methods [3] [4]. Key reaction parameters include:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
  • Solvent System: A 3:1 mixture of 1,2-dimethoxyethane (DME) and water, facilitating solubilization of both organic and inorganic components.
  • Reaction Conditions: Microwave irradiation at 120°C for 15–20 minutes under inert atmosphere [3].

Table 1: Optimization of Microwave-Assisted Suzuki Coupling for 3-pyr-Cytisine

ParameterConditionImpact
Temperature120°CCompletes transmetallation in <20 minutes
SolventDME:H₂O (3:1)Ensures homogeneity; stabilizes boronic acid via base activation
Catalyst Loading2–5 mol% Pd(PPh₃)₄Prevents debromination side reactions
Post-ProcessingC-18 SPE purificationRemoves residual palladium; yields >99% purity (LC/MS)

The crude product undergoes solid-phase extraction (SPE) on a C-18 column with methanol/water elution, followed by lyophilization to yield N-tBoc-protected 3-pyr-Cytisine. Final deprotection is achieved via microwave-assisted cleavage in pure water, furnishing the target compound in high purity [3]. Microwave irradiation’s efficiency stems from rapid, uniform heating, which suppresses side reactions like protodebromination—a common limitation in classical Suzuki protocols [4] [8].

Comparative Analysis of Halogenated vs. Heteroaromatic Cytisine Derivatives

Structural modifications at C3 critically influence cytisine’s pharmacological profile. Halogenated derivatives (e.g., 3-Br-Cyt, 5-Br-Cyt) and heteroaromatic derivatives (e.g., 3-pyr-Cyt) exhibit distinct electronic and steric properties, altering receptor binding and functional efficacy:

  • Halogenated Derivatives:
  • 3-Bromo-Cytisine: Acts as a full agonist at β2-containing nAChRs but lacks subtype selectivity. Its compact size minimally perturbs the ligand-binding domain [1].
  • 5-Bromo-Cytisine: Shows antagonist-like activity at α4β2 nAChRs but cannot cross the blood-brain barrier (BBB) due to increased polarity, rendering it inactive in vivo upon peripheral administration [3] [6].

  • Heteroaromatic Derivatives:

  • 3-pyr-Cytisine: Incorporation of pyridin-3-yl introduces steric bulk and π-conjugation, reducing efficacy at non-β2* nAChR subtypes. This modification transforms cytisine into a highly selective partial agonist for α4β2* nAChRs (>90% selectivity over α3β4 and α7 subtypes). The pyridine ring enables π-stacking interactions within the receptor’s aromatic cage, enhancing binding specificity [3].

Table 2: Functional Properties of C3-Modified Cytisine Derivatives

Derivativeα4β2 nAChR Efficacyα3β4 nAChR EfficacyBBB PenetranceKey Pharmacological Effect
Cytisine (parent)Partial agonistFull agonistHighBroad nAChR modulation
3-Bromo-CytisineFull agonistFull agonistModerateNon-selective activation
5-Bromo-CytisineAntagonist-likeNot reportedLowCNS-inactive (peripheral effects only)
3-pyr-CytisinePartial agonistNo agonist effectHighSelective α4β2 modulation

The electronic perturbation induced by halogenation (inductive effects) contrasts with the extended conjugation from pyridine substitution, which reshapes the molecule’s pharmacophore geometry. This difference underpins 3-pyr-Cytisine’s unique receptor interaction profile [1] [3].

Properties

CAS Number

948027-43-8

Product Name

3-pyr-Cytisine

IUPAC Name

(1R,9S)-5-pyridin-3-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

InChI

InChI=1S/C16H17N3O/c20-16-14(12-2-1-5-17-8-12)3-4-15-13-6-11(7-18-9-13)10-19(15)16/h1-5,8,11,13,18H,6-7,9-10H2/t11-,13+/m0/s1

InChI Key

GOYASQWDLRLAPK-WCQYABFASA-N

SMILES

C1C2CNCC1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4

Synonyms

(1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one

Canonical SMILES

C1C2CNCC1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4

Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.